An In-depth Technical Guide to 2-Bromoisophthalic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromoisophthalic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoisophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a versatile building block in organic synthesis. Its unique structural features—a benzene ring substituted with two carboxylic acid groups and a bromine atom—offer multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-bromoisophthalic acid, with a focus on its relevance to researchers and professionals in the field of drug development. The presence of the bromine atom and carboxylic acid moieties makes this compound an interesting candidate for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Structure and Identification
The chemical structure of 2-bromoisophthalic acid consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 2.
| Identifier | Value |
| IUPAC Name | 2-bromobenzene-1,3-dicarboxylic acid |
| Molecular Formula | C₈H₅BrO₄ |
| Molecular Weight | 245.03 g/mol |
| CAS Number | 22433-91-6[1] |
| SMILES | C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O |
| InChI | InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
The crystal structure of 2-bromoisophthalic acid has been reported to crystallize in the triclinic space group P-1.[2] The benzene ring is nearly planar, while the two carboxyl groups are not coplanar with the ring.[2]
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-bromoisophthalic acid are limited. The following table summarizes available experimental data for its isomers and predicted values, which can provide useful estimates. Bromoisophthalic acids are generally characterized by high melting points and low solubility in common organic solvents.[3][4]
| Property | Value | Notes |
| Melting Point | No specific data available for 2-bromoisophthalic acid. Isomers: 4-bromoisophthalic acid: 292-305 °C[5]; 5-bromoisophthalic acid: 270-275 °C[6]; 2-bromoterephthalic acid: 295-297 °C | High melting points are characteristic of aromatic dicarboxylic acids due to strong intermolecular hydrogen bonding. |
| Boiling Point | No experimental data available. | Likely to decompose at high temperatures before boiling under atmospheric pressure. |
| Solubility | Slight solubility in common recrystallization solvents.[3][4] | Recrystallization from solvents like tetrahydrofuran (THF) has been reported.[2] Lower alcohols such as methanol are also suggested for recrystallization of bromoisophthalic acids.[4] |
| pKa | No experimental data available. | The presence of the electron-withdrawing bromine atom and two carboxylic acid groups suggests it is a moderately strong organic acid. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromoisophthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the three aromatic protons and the two acidic protons of the carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm). The acidic protons of the carboxylic acids are expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the range of 165-175 ppm. The six aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromoisophthalic acid is expected to exhibit the following characteristic absorption bands:
-
O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acids.
-
C-Br stretch: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 2-bromoisophthalic acid would be observed at m/z 244 and 246 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[7]
Experimental Protocols
Synthesis of Bromoisophthalic Acids
A general method for the synthesis of bromoisophthalic acids involves the direct bromination of isophthalic acid.[3][4][8]
Workflow for the Synthesis of Bromoisophthalic Acids
Caption: General workflow for the synthesis of bromoisophthalic acids.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, isophthalic acid is dissolved in fuming sulfuric acid (oleum).[3]
-
Bromination: Bromine is added to the solution. The molar ratio of bromine to isophthalic acid and the concentration of sulfur trioxide in the oleum are critical parameters that influence the selectivity of the bromination and the formation of different isomers and di-brominated byproducts.[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100°C and 160°C for several hours.[3]
-
Work-up: After the reaction is complete, the mixture is cooled and poured into a large excess of ice water to precipitate the crude bromoisophthalic acid product.[3]
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.[3]
Purification
The crude product is a mixture of isomers and can be purified by several methods.
Workflow for the Purification of 2-Bromoisophthalic Acid
Caption: Purification strategies for 2-bromoisophthalic acid.
Recrystallization Protocol for 2-Bromoisophthalic Acid: A reported method for the recrystallization of 2-bromoisophthalic acid involves the following steps[2]:
-
Dissolve 1 mmol (0.245 g) of crude 2-bromoisophthalic acid in 10 mL of tetrahydrofuran (THF) with stirring.
-
Heat the solution at 50°C for 1 hour.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to evaporate slowly at room temperature.
-
Colorless crystals of 2-bromoisophthalic acid will form over several days.
-
Collect the crystals, wash with a small amount of water, and air-dry.
Purification via Esterification and Distillation: Due to the low solubility and high melting points of bromoisophthalic acids, purification can also be achieved by converting the crude acid mixture to their corresponding dimethyl esters.[3] These esters are more volatile and can be separated by distillation.[3] The purified ester can then be hydrolyzed back to the pure carboxylic acid.
Reactivity and Potential in Drug Development
The presence of three distinct reactive sites—two carboxylic acid groups and a C-Br bond—makes 2-bromoisophthalic acid a valuable scaffold in medicinal chemistry.
Logical Relationship of Reactive Sites and Potential Derivatives
Caption: Reactivity map of 2-bromoisophthalic acid's functional groups.
-
Carboxylic Acid Groups: The two carboxylic acid groups can readily undergo esterification with alcohols or amidation with amines to form a variety of derivatives.[9] They can also be reduced to the corresponding diol. These transformations allow for the introduction of diverse functional groups and the construction of larger molecules, including polyesters and polyamides.[9]
-
Carbon-Bromine Bond: The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[9] This enables the introduction of a wide array of substituents onto the aromatic core, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.
Relevance to Drug Development
While specific biological activities for 2-bromoisophthalic acid are not widely reported, its isomer, 4-bromoisophthalic acid, has been identified as an inhibitor of glutamate decarboxylase. This suggests that bromoisophthalic acid derivatives may have potential as modulators of neurological pathways. The structural framework of 2-bromoisophthalic acid makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as neuropharmacology, oncology, and materials science for drug delivery.[3][9]
Conclusion
2-Bromoisophthalic acid is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug development. While specific quantitative data for this compound remains somewhat limited, a comprehensive understanding of its structure, reactivity, and the properties of its isomers provides a strong foundation for its use in research and development. The methodologies for its synthesis and purification are established, and its multiple reactive sites offer a rich platform for the creation of diverse and complex molecular entities. Further investigation into the biological activities of 2-bromoisophthalic acid and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. 22433-91-6|2-Bromoisophthalic acid|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 4. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Bromoisophthalic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Bromoisophthalic acid 23351-91-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
